2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphoric acid
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Overview
Description
. It is a quaternary alcohol with four hydroxyl groups, making it a versatile compound in various chemical applications. Phosphoric acid, on the other hand, is a mineral acid with the formula H3PO4. When combined, these compounds form a unique substance with significant industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaerythritol is typically synthesized through the condensation of formaldehyde and acetaldehyde in the presence of a basic catalyst such as sodium hydroxide or calcium hydroxide . The reaction involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce pentaerythritol.
Industrial Production Methods
In industrial settings, the production of pentaerythritol involves the use of formaldehyde and acetaldehyde under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes . The use of calcium hydroxide as a catalyst requires additional steps for neutralization and removal of calcium salts.
Chemical Reactions Analysis
Types of Reactions
Pentaerythritol undergoes various chemical reactions, including esterification, oxidation, and substitution . Its multiple hydroxyl groups make it highly reactive with acids and anhydrides, forming esters and other derivatives.
Common Reagents and Conditions
Esterification: Reacts with organic acids or acid anhydrides in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid to form esters.
Substitution: Undergoes substitution reactions with halogens or other electrophiles, often in the presence of a base.
Major Products
The major products formed from these reactions include esters, carboxylic acids, and halogenated derivatives, which have various applications in the chemical industry .
Scientific Research Applications
Chemistry
Pentaerythritol is used as a building block for the synthesis of polyfunctionalized compounds, including polyesters, polyurethanes, and alkyd resins . It serves as a precursor for the production of flame retardants and plasticizers.
Biology and Medicine
In biological research, pentaerythritol derivatives are studied for their potential use in drug delivery systems and as stabilizers for pharmaceuticals . Its biocompatibility and low toxicity make it suitable for medical applications.
Industry
Industrially, pentaerythritol is used in the manufacture of explosives, lubricants, and adhesives . Its ability to form stable complexes with metals makes it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of pentaerythritol and its derivatives involves the formation of stable complexes with other molecules through hydrogen bonding and esterification . These interactions enable the compound to act as a stabilizer, plasticizer, or flame retardant, depending on the application.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Tris(hydroxymethyl)ethane: Similar in structure but with three hydroxyl groups instead of four.
2,2-Bis(hydroxymethyl)propionic acid: Contains additional carboxyl groups, making it more acidic.
2,2-Bis(hydroxymethyl)propane-1,3-diol, phosphorothious acid: A derivative with sulfur-containing groups.
Uniqueness
Pentaerythritol’s unique structure with four hydroxyl groups allows it to form a wide range of derivatives and complexes, making it more versatile than similar compounds . Its stability and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
52502-92-8 |
---|---|
Molecular Formula |
C5H15O8P |
Molecular Weight |
234.14 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;phosphoric acid |
InChI |
InChI=1S/C5H12O4.H3O4P/c6-1-5(2-7,3-8)4-9;1-5(2,3)4/h6-9H,1-4H2;(H3,1,2,3,4) |
InChI Key |
BWCQUVUKWGCJCE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CO)CO)O.OP(=O)(O)O |
Origin of Product |
United States |
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